Methyl 1-heptyl-2-oxocyclopentanecarboxylate
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Overview
Description
Methyl 1-heptyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C14H24O3. It is a derivative of cyclopentanecarboxylate, featuring a heptyl group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-heptyl-2-oxocyclopentanecarboxylate typically involves the esterification of 1-heptyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-heptyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 1-heptyl-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-heptyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The heptyl group contributes to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the heptyl group.
Ethyl 2-oxocyclopentanecarboxylate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 1-methyl-2-oxocyclopentanecarboxylate: Similar structure but with a methyl group instead of a heptyl group.
Uniqueness
Methyl 1-heptyl-2-oxocyclopentanecarboxylate is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and interactions with biological molecules .
Properties
CAS No. |
68003-53-2 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 1-heptyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-4-5-6-7-10-14(13(16)17-2)11-8-9-12(14)15/h3-11H2,1-2H3 |
InChI Key |
NUKUEPMJQQXHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
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